![molecular formula C18H21N3O4 B13846876 tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate](/img/structure/B13846876.png)
tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate is a complex organic compound that serves as an intermediate in the synthesis of various pharmacologically active molecules. It is particularly noted for its role in the synthesis of 4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino2,3-hbenzazepine-2,3-dione, an impurity of Varenicline Tartrate, which is used to aid in smoking cessation.
Vorbereitungsmethoden
The synthesis of tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate involves several steps. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically involve refluxing the mixture in an appropriate solvent, followed by purification steps such as recrystallization.
Analyse Chemischer Reaktionen
tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmacologically active molecules, particularly those targeting nicotinic acetylcholine receptors. Its derivatives have shown potential in treating various conditions, including smoking cessation and neurological disorders .
Wirkmechanismus
The mechanism of action of tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By acting as a partial agonist, it modulates the receptor’s activity, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinoxaline derivatives like 4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino2,3-hbenzazepine-2,3-dione and various indolo[2,3-b]quinoxalines. These compounds share structural similarities but differ in their specific pharmacological activities and applications .
Eigenschaften
Molekularformel |
C18H21N3O4 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
tert-butyl 6,7-dioxo-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),10-triene-14-carboxylate |
InChI |
InChI=1S/C18H21N3O4/c1-18(2,3)25-17(24)21-7-9-4-10(8-21)12-6-14-13(5-11(9)12)19-15(22)16(23)20-14/h5-6,9-10H,4,7-8H2,1-3H3,(H,19,22)(H,20,23) |
InChI-Schlüssel |
XPVOETGXLIEKMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C3=CC4=C(C=C23)NC(=O)C(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


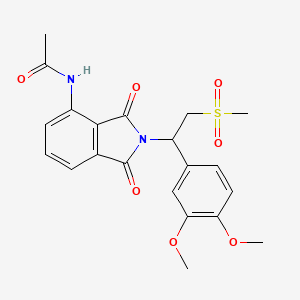
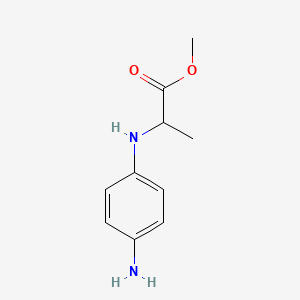
![2-methyl-3-[(7S,11S)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione](/img/structure/B13846807.png)


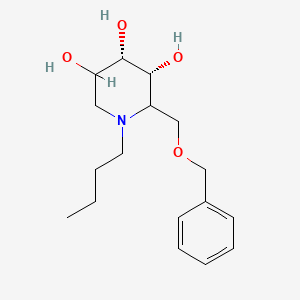
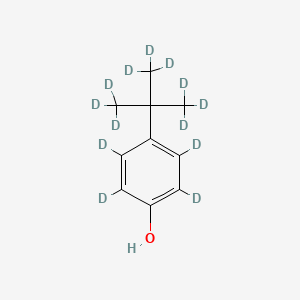
![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
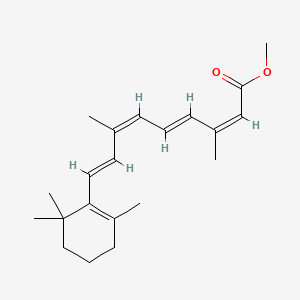
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)

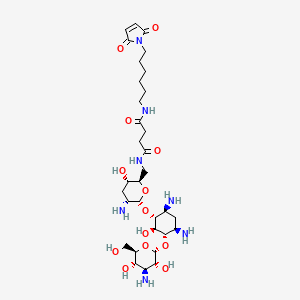
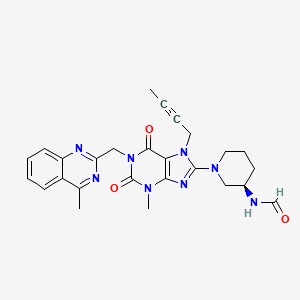
![[3,4,5-Triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B13846866.png)
